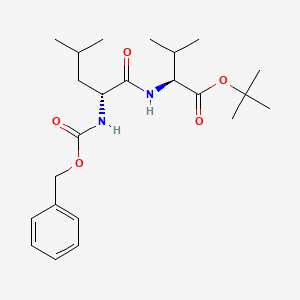

Cbz-D-Leu-Val-Boc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cbz-D-Leu-Val-Boc, also known as carbobenzoxy-D-leucyl-valyl-tert-butoxycarbonyl, is a peptide derivative. It is commonly used in biochemical assays and research due to its unique structure and properties. The compound is characterized by the presence of a carbobenzoxy (Cbz) group, a D-leucine (D-Leu) residue, a valine (Val) residue, and a tert-butoxycarbonyl (Boc) group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-D-Leu-Val-Boc typically involves the stepwise assembly of the peptide chain, followed by the introduction of protecting groups. The process begins with the coupling of D-leucine and valine using standard peptide synthesis techniques. The resulting dipeptide is then protected with a carbobenzoxy group at the N-terminus and a tert-butoxycarbonyl group at the C-terminus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. The final product is typically purified using chromatographic techniques and characterized by various analytical methods .

Chemical Reactions Analysis

Types of Reactions

Cbz-D-Leu-Val-Boc undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to remove the protecting groups, yielding the free peptide.

Substitution: The Boc and Cbz groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

Scientific Research Applications

Cbz-D-Leu-Val-Boc has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide chemistry.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialized peptides and as a reagent in biochemical assays

Mechanism of Action

The mechanism of action of Cbz-D-Leu-Val-Boc involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The Boc and Cbz groups play a crucial role in protecting the peptide during synthesis and ensuring its stability in various biological environments .

Comparison with Similar Compounds

Similar Compounds

Cbz-D-Leu-Val: Lacks the Boc group, making it less stable in certain conditions.

Boc-D-Leu-Val: Lacks the Cbz group, affecting its overall reactivity and stability.

Cbz-D-Leu: A simpler derivative with only one amino acid residue

Uniqueness

Cbz-D-Leu-Val-Boc is unique due to the presence of both Cbz and Boc protecting groups, which provide enhanced stability and versatility in various chemical and biological applications. This dual protection allows for more controlled and efficient synthesis and modification of peptides .

Biological Activity

Cbz-D-Leu-Val-Boc is a peptide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a combination of Cbz (carbobenzyloxy) and Boc (tert-butyloxycarbonyl) protecting groups, which influence its stability and reactivity in biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Recent studies have explored the antitumor potential of various peptide derivatives, including this compound. Research indicates that modifications in amino acid sequences can significantly affect cytotoxicity against cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.4 μM to over 40 μM in different cancer cell lines such as HCT-116 and colon cancer cells .

Table 1: Cytotoxicity of Related Compounds

| Compound | Structure | IC50 (μM) | % Growth Inhibition |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| D-Phe-Leu-Val-N-Me-Leu-D-Leu | 3.847 | 18 | - |

| D-Phe-D-Leu-Val-Leu-N-Me-Leu | 3.847 | 15 | - |

| N-Me-Phe-D-Leu-D-Val-Leu-Leu | 3.847 | 30 | - |

Note: Data for this compound is pending further research validation.

Neuroprotective Effects

The neuroprotective activity of peptide derivatives has also been evaluated, revealing that those containing the Cbz group exhibit enhanced protective effects against oxidative stress in neuronal cells. For example, derivatives with lower EC50 values demonstrated improved neuroprotection compared to their Boc-protected counterparts . The introduction of specific amino acids has been shown to modulate these effects significantly.

Table 2: Neuroprotective Activity of Peptide Derivatives

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| DG-13 | 7.22 ± 1.58 | Antioxidant activity |

| DG-15 | 6.86 ± 0.69 | Free radical scavenging |

| This compound | TBD | TBD |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of peptide derivatives like this compound. Modifications in the amino acid sequence, stereochemistry, and protecting groups can lead to significant changes in pharmacological properties.

- Amino Acid Variations: Substituting D-amino acids with L-amino acids can alter the binding affinity to biological targets.

- Protecting Groups: The choice between Cbz and Boc groups affects the compound's stability and reactivity in biological systems.

- Hydrophobicity: The overall lipophilicity influenced by side chains can impact cellular uptake and bioavailability.

Case Studies

Several case studies have illustrated the potential applications of this compound and related compounds:

- Cancer Cell Lines: A study demonstrated that modifications to the peptide structure resulted in varying degrees of cytotoxicity against HCT-116 colon cancer cells, highlighting the importance of specific amino acid configurations .

- Neuroprotection: Research on neuroprotective peptides showed that those with a Cbz group exhibited significantly better efficacy compared to their Boc-protected analogs, suggesting a potential therapeutic avenue for neurodegenerative diseases .

Properties

Molecular Formula |

C23H36N2O5 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

tert-butyl (2S)-3-methyl-2-[[(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoate |

InChI |

InChI=1S/C23H36N2O5/c1-15(2)13-18(24-22(28)29-14-17-11-9-8-10-12-17)20(26)25-19(16(3)4)21(27)30-23(5,6)7/h8-12,15-16,18-19H,13-14H2,1-7H3,(H,24,28)(H,25,26)/t18-,19+/m1/s1 |

InChI Key |

DJVHTSCETZNFEE-MOPGFXCFSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](C(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.